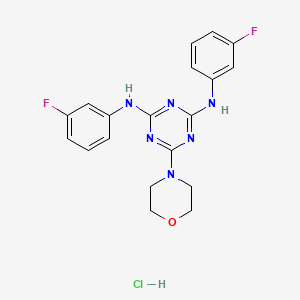

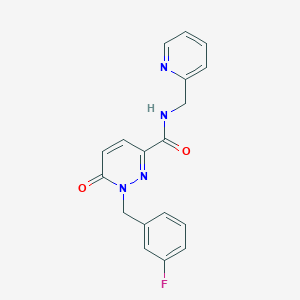

![molecular formula C12H19N3O4 B2986747 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(1H-pyrazol-4-yl)butanoic acid CAS No. 2287265-72-7](/img/structure/B2986747.png)

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(1H-pyrazol-4-yl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(1H-pyrazol-4-yl)butanoic acid, also known as MPB, is a chemical compound that has been widely used in scientific research. It belongs to the class of pyrazole-based compounds and is a potent inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3). GSK-3 is a key regulator of various cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. MPB has been shown to have various biochemical and physiological effects and has potential applications in the treatment of various diseases.

Scientific Research Applications

Drug Delivery Systems

EN300-6735241: is utilized in the development of drug delivery systems due to its ability to form part of larger molecular scaffolds. These scaffolds can be used to transport therapeutic agents to specific sites within the body, enhancing the efficacy and reducing the side effects of drugs .

Synthesis of Imidazole Derivatives

The compound serves as a precursor in the synthesis of imidazole derivatives. Imidazole rings are present in many pharmacologically active molecules and are known for their wide range of biological activities, including antibacterial, antifungal, and antitumor properties .

Molecular Modification for Enhanced Solubility

EN300-6735241: can be used to modify the solubility of pharmaceutical compounds. By attaching this molecule to less soluble drugs, their solubility in aqueous solutions can be significantly increased, which is crucial for oral bioavailability .

Prodrug Formation

This compound may be involved in the formation of prodrugs. Prodrugs are inactive derivatives of active drugs that can be metabolically converted into their active forms in the body, thus improving the drug’s stability and absorption .

Polymer-based Therapeutics

EN300-6735241: is instrumental in creating polymer-based therapeutics. It can be incorporated into polymers that are designed to interact with biological systems, leading to applications in tissue engineering and regenerative medicine .

Targeted Cancer Therapy

The compound has potential applications in targeted cancer therapy. By conjugating EN300-6735241 with anticancer drugs, it’s possible to direct the therapy to malignant cells, thereby minimizing the impact on healthy tissues .

Antimicrobial Agents

Research indicates that derivatives of EN300-6735241 could be effective as antimicrobial agents. The compound’s structure allows for the synthesis of molecules that can disrupt bacterial cell walls or inhibit vital enzymes .

Bioconjugation in Diagnostic Imaging

EN300-6735241: can be used in bioconjugation processes for diagnostic imaging. It can be attached to imaging agents to improve their delivery to specific organs or tissues, enhancing the quality of diagnostic images .

properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(1H-pyrazol-4-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)15-9(10(16)17)5-4-8-6-13-14-7-8/h6-7,9H,4-5H2,1-3H3,(H,13,14)(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUQMYLYUKWXKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CNN=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

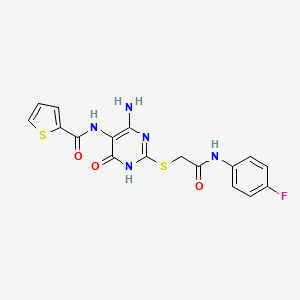

![N-(3-fluorophenyl)-1-methyl-5-{4-oxo-4-[(3-phenylpropyl)amino]butanoyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2986671.png)

![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-methoxybenzamide](/img/structure/B2986679.png)

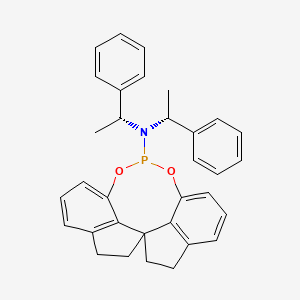

![(Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B2986681.png)

![2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2986683.png)

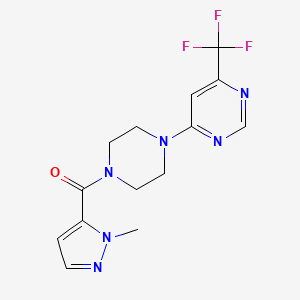

![N-(2,4-dimethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2986686.png)

![Ethyl 2-({[2-(4-chloro-2-methylphenoxy)acetohydrazido]carbonyl}amino)acetate](/img/structure/B2986688.png)